
3-(2-Iodoethyl)-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Iodoethyl)-3-methyloxetane is an organic compound characterized by the presence of an oxetane ring substituted with a 2-iodoethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethyl)-3-methyloxetane typically involves the reaction of oxetane derivatives with iodoethyl reagents. One common method involves the use of cyclopropanols and magnesium halides to prepare 2-iodoethyl ketones, which can then be further reacted to form the desired oxetane compound . The reaction conditions often require specific catalysts and solvents to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Iodoethyl)-3-methyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or nickel catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted oxetanes, while cyclization reactions can produce complex polycyclic compounds .
Aplicaciones Científicas De Investigación
3-(2-Iodoethyl)-3-methyloxetane has several scientific research applications, including:
Chemical Biology: Used as a precursor for photoaffinity probes to study protein-ligand interactions.
Medicinal Chemistry:
Organic Synthesis: Utilized in the synthesis of complex organic molecules and heterocycles.
Mecanismo De Acción
The mechanism of action of 3-(2-Iodoethyl)-3-methyloxetane primarily involves its ability to undergo light-induced rearrangement, forming reactive intermediates such as carbenes. These intermediates can insert into C-H bonds of nearby biomolecules, leading to covalent crosslinking. This property is particularly useful in studying protein-protein interactions and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Iodoethyl)indole: Another compound with a 2-iodoethyl group, used in similar chemical reactions and applications.
2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: A compound used for iodination of aromatic compounds.
Uniqueness
3-(2-Iodoethyl)-3-methyloxetane is unique due to its oxetane ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to form reactive intermediates upon light activation makes it particularly valuable in chemical biology and medicinal chemistry research.
Propiedades
Número CAS |
84078-62-6 |
|---|---|
Fórmula molecular |
C6H11IO |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
3-(2-iodoethyl)-3-methyloxetane |
InChI |
InChI=1S/C6H11IO/c1-6(2-3-7)4-8-5-6/h2-5H2,1H3 |
Clave InChI |
XSQQVGJMRHBMQC-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





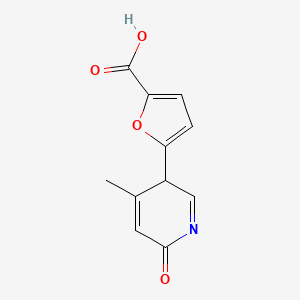
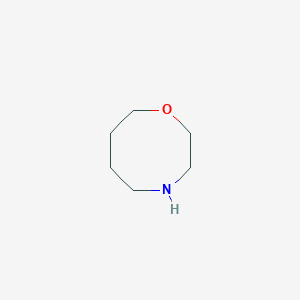
![{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12111513.png)
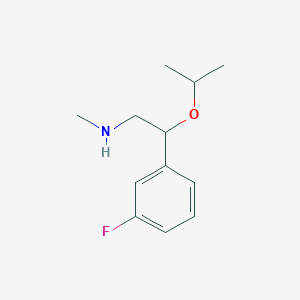

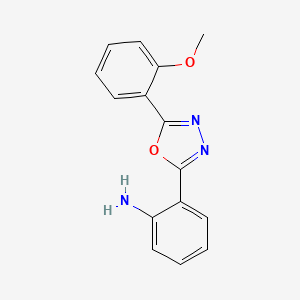

![7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12111538.png)

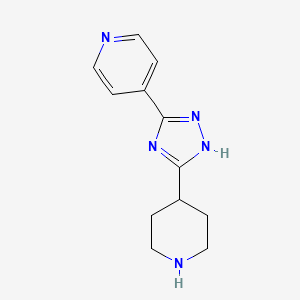
![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)
